2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride
Description
IUPAC Nomenclature and Systematic Descriptors
The IUPAC name 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is derived by:
- Parent Structure : A spirocyclic framework consisting of two fused rings sharing a single carbon atom (spiro carbon).
- Ring Composition :
- Ring A : A six-membered piperidine ring (five carbons and one nitrogen atom).
- Ring B : A five-membered pyrrolidine ring (four carbons and one nitrogen atom).
- Substituents :
- Methyl Group : Attached to the spiro carbon (position 2).
- Ketone Group : Located at position 3 of the piperidine ring.
- Counterion : Two hydrochloric acid molecules (dihydrochloride) neutralizing the nitrogen atoms.
The systematic descriptors are validated by X-ray crystallography and NMR spectroscopy in related diazaspiro compounds.
Classification as a Spirocyclic Heterocycle
This compound belongs to the diazaspiro[5.5]undecane class, characterized by:
- Heteroatoms : Two nitrogen atoms at positions 2 and 9.
- Ring Sizes : A 5-membered (pyrrolidine) and 6-membered (piperidine) ring fused at the spiro carbon.
- Functional Groups : A ketone at position 3, enhancing electrophilicity and reactivity.
| Feature | Description |
|---|---|
| Spiro Framework | Two rings sharing a single carbon atom (spiro[5.5]undecane core). |
| Heteroatoms | Nitrogen atoms at positions 2 and 9; no oxygen or sulfur atoms. |
| Key Functional Group | Carbonyl group at position 3, enabling nucleophilic attacks. |
Structural Analogues and Derivatives
The compound’s structural relatives include variations in heteroatom positions, substituents, and functional groups. Key analogues are summarized below:
| Compound | Heteroatoms | Substituents | Functional Groups | Molecular Formula | CAS Number |
|---|---|---|---|---|---|
| 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one | 2 Nitrogen | Methyl at position 2 | Ketone | C₁₀H₁₈N₂O | 1268334-75-3 |
| 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | 1 Oxygen, 2 Nitrogen | None | Ketone, Ether | C₈H₁₄N₂O₂ | N/A |
| 1,9-Diazaspiro[5.5]undecan-2-one | 2 Nitrogen | Carbonyl at position 2 | Ketone | C₁₀H₁₆N₂O | N/A |
| 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane | 2 Nitrogen | Benzene ring | None | C₁₅H₂₀N₂ | N/A |
Key Differences :
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANZHFGJMOXVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC1=O)CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-16-6 | |
| Record name | 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride typically starts from linear nitrogen-containing precursors, which undergo cyclization to form the spirocyclic structure. Key features of the synthetic approach include:
- Cyclization Reactions: The formation of the spiro center is achieved through intramolecular cyclization, often facilitated by strong bases or specific cyclization agents.
- Use of Solvents: Common solvents employed are ethanol or methanol, which support the reaction under elevated temperatures to promote ring closure.
- Temperature Control: Elevated temperatures are critical to drive the cyclization forward and improve yields.
- Purification: The final product is purified by recrystallization or chromatographic techniques to ensure high purity suitable for research applications.
These methods are optimized in industrial settings using automated reactors to control reaction parameters precisely for scalability and reproducibility.
Detailed Synthetic Route and Conditions
Although specific step-by-step procedures for this exact compound are limited in public literature, analogous diazaspiro compounds provide insight into typical preparation methods:
- Starting Materials: Linear precursors such as N-Boc-piperidone derivatives or related nitrogen-containing cyclic ketones.
- Key Reagents: Potassium tert-butoxide or other strong bases are used to induce intramolecular cyclization.
-
- Preparation of an epoxide intermediate via Corey–Chaykovsky reagent or related methods.
- Thermal ring opening of the epoxide with arylamines or amines to form aminoalcohol intermediates.
- Acylation with acyl halides to introduce necessary functional groups.
- Intramolecular cyclization by base treatment at low temperatures to form the spirocyclic core.
- Boc-deprotection and N-alkylation steps to finalize the compound structure.
Reaction Parameters: Typical reactions are conducted in dry solvents such as DMSO or THF, with temperature control ranging from room temperature to about 50 °C or lower for sensitive steps. Reaction times vary from 30 minutes to several hours depending on the step.
Solvent and Solution Preparation Considerations
For handling and formulation of the dihydrochloride salt:
- Stock Solutions: Prepared in DMSO, ethanol, or methanol, with volumes calculated based on desired molarity and mass of the compound.
- Sequential Solvent Addition: When preparing solutions involving co-solvents such as PEG300, Tween 80, or corn oil, solvents must be added sequentially with confirmation of solution clarity before proceeding to the next solvent addition.
- Physical Aids: Vortexing, ultrasonication, or gentle heating (e.g., 37 °C water bath) is used to aid dissolution and ensure homogeneity.
- Storage: Solutions are typically stored at 2–8 °C or frozen at -20 °C to -80 °C to maintain stability, with precautions to avoid repeated freeze-thaw cycles.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Linear nitrogen-containing precursors (e.g., N-Boc-piperidone) |
| Key Reagents | Potassium tert-butoxide, acyl halides, Corey–Chaykovsky reagent |
| Solvents | Ethanol, methanol, DMSO, THF |
| Temperature Range | Room temperature to 50 °C, low temperatures (-78 °C) for sensitive steps |
| Reaction Time | 30 min to several hours |
| Purification Methods | Recrystallization, flash chromatography |
| Solution Preparation | Sequential solvent addition with clarity checks |
| Storage Conditions | 2–8 °C short term; -20 °C to -80 °C for long term |
Research Findings and Optimization Notes
- Automated reactors in industrial synthesis improve reproducibility and yield by tightly controlling temperature, solvent ratios, and reaction times.
- Use of strong bases like potassium tert-butoxide at low temperatures enables selective intramolecular cyclization without side reactions.
- The choice of solvent impacts solubility and reaction kinetics; polar aprotic solvents like DMSO facilitate key steps like N-alkylation and cyclization.
- Purity assessment by NMR and mass spectrometry confirms the structural integrity and absence of impurities, critical for subsequent biological evaluation.
- Solution preparation protocols emphasize solvent order and physical methods to ensure clear, stable formulations suitable for in vivo or in vitro studies.
This comprehensive overview synthesizes available data from multiple authoritative sources to provide a detailed and professional account of the preparation methods for this compound, highlighting synthetic strategies, reaction conditions, and formulation practices essential for researchers working with this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Spiro compounds are often explored for their ability to interact with biological targets due to their unique three-dimensional shapes.
Case Studies:
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in creating more complex molecular architectures. Its unique structure allows for diverse modifications leading to novel compounds.
Synthesis Pathways:
- Functionalization : The nitrogen atoms in the spiro structure can be functionalized to create derivatives with tailored properties for specific applications.
- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties or introduce biological functionalities.
Analytical Chemistry
The compound can be utilized as a standard reference material in analytical chemistry, particularly in mass spectrometry and chromatography.
Characterization Techniques:
- Mass Spectrometry : The predicted collision cross-section values provide insights into its fragmentation patterns, essential for developing analytical methods.
- NMR Spectroscopy : Structural elucidation through NMR can aid in understanding the compound's behavior in different environments.
Mechanism of Action
The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related spiro-diazaspiro derivatives:
Key Differences and Implications
Functional Groups: The ketone group in the target compound (position 3) enhances hydrogen-bonding capacity and reactivity compared to non-ketone analogs like 2-methyl-2,9-diazaspiro[5.5]undecane dihydrochloride .
Pharmaceutical Relevance :
- The indolylethyl-substituted analog () demonstrates therapeutic activity in hypertension, highlighting the spiro-diaza scaffold’s versatility in drug design .
- Iruplinalkib () incorporates a 3,9-diazaspiro[5.5]undecane moiety, underscoring the importance of nitrogen positioning in kinase inhibition .
Physicochemical Properties :
- The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays. Uncharged analogs (e.g., free base forms) exhibit lower melting points (e.g., 48–50°C for the indolylethyl derivative) .
Biological Activity
2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (CAS: 1609409-16-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
The molecular formula of this compound is C10H20Cl2N2O, with a molecular weight of 255.18 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1609409-16-6 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment. The compound has been identified as an inhibitor of geranylgeranyltransferase I (GGTase I), which plays a crucial role in cancer cell proliferation by regulating the activity of the YAP1/TAZ signaling pathway.
- Inhibition of GGTase I : By inhibiting GGTase I, this compound disrupts the post-translational modification of proteins involved in cell signaling pathways that promote tumor growth.
- Impact on YAP1/TAZ : The blockade of GGTase I leads to the inactivation of YAP1 and TAZ, two transcriptional co-activators implicated in the progression of various cancers.
Case Studies and Research Findings
Several studies have investigated the biological effects of diazaspiro compounds, including this compound:
- Cancer Cell Proliferation : A study demonstrated that derivatives of diazaspiro compounds significantly inhibited the proliferation of cancer cell lines through GGTase I inhibition .
- GABAAR Antagonism : Other research highlighted that related compounds act as antagonists to γ-aminobutyric acid type A receptors (GABAAR), which may contribute to their neuropharmacological effects .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity of 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure. Use a Bruker BioSpin instrument with parameters such as a zg30 pulse sequence, 298.1K temperature, and 1.0 s relaxation delay to resolve complex splitting patterns caused by the rigid spiro framework . Gas Chromatography-Mass Spectrometry (GC-MS) with polar columns (e.g., Chromolith HPLC) can validate purity and detect low-level impurities. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO·2HCl, theoretical 270.19 g/mol) .
Q. How should researchers handle discrepancies in melting point or solubility data for this compound?
- Methodological Answer : Variations in melting points (e.g., 128–130°C for the free base vs. hydrochloride forms) may arise from polymorphic forms or hydration states . Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess hydration. For solubility, use standardized solvents (e.g., DCM, methanol) under inert atmospheres to avoid decomposition. Document ambient conditions (humidity, temperature) rigorously .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Spirocyclization : React 1,5-diaminopentane derivatives with ketones under acidic conditions to form the spiro core.
Methylation and Hydrochloride Salt Formation : Use EDC·HCl coupling agents for selective N-methylation, followed by HCl gas treatment in anhydrous ethanol to precipitate the dihydrochloride salt . Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of spirocyclic analogs like this compound?
- Methodological Answer : Introduce substituents at the 4-position (e.g., fluorobenzyl groups) to modulate lipophilicity and target binding. Compare analogs (e.g., 4-(3-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) using in vitro assays for receptor affinity or enzymatic inhibition. Computational docking (e.g., AutoDock Vina) can predict interactions with sterically constrained binding pockets, leveraging the spiro scaffold’s rigidity .
Q. What strategies resolve conflicting NMR data arising from dynamic conformational changes in the spirocyclic structure?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can identify conformational equilibria. For example, heating to 343K may coalesce split peaks into singlets, confirming ring-flipping dynamics. Use deuterated DMSO as a solvent to slow exchange processes. For quantitative analysis, apply density functional theory (DFT) calculations to model energy barriers between conformers .
Q. How can researchers mitigate batch-to-batch variability in impurity profiles during scale-up synthesis?
- Methodological Answer : Implement orthogonal purification methods:
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove by-products like unreacted diamines.
- Ion-Exchange Chromatography : Separate hydrochloride salts from neutral impurities using Dowex® resins.
- LC-MS Monitoring : Track impurities (e.g., des-methyl analogs) with a Purospher® STAR column (C18, 3 µm) and 0.1% formic acid in acetonitrile/water gradients. Establish acceptance criteria for ≤0.5% total impurities .
Q. What role does the spirocyclic framework play in enhancing metabolic stability compared to linear analogs?
- Methodological Answer : The rigid spiro structure reduces rotational freedom, minimizing cytochrome P450-mediated oxidation. Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-life (t) values. For example, spirocyclic compounds often exhibit t > 120 min vs. <30 min for linear analogs. Pair with radiolabeled (e.g., C) studies to track metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
